Beta-Amyloid (23-42) is a peptide fragment of the larger amyloid precursor protein, specifically derived from the amyloid-beta peptide sequence. This compound is of significant interest in Alzheimer's disease research due to its role in the formation of amyloid plaques, which are characteristic of the disease. The peptide is classified within the group of amyloid-beta peptides, which include various lengths such as Beta-Amyloid (1-42) and Beta-Amyloid (1-40). Understanding the properties and behaviors of Beta-Amyloid (23-42) is crucial for elucidating its role in neurodegenerative processes.
The synthesis of Beta-Amyloid (23-42) can be achieved through several methodologies, including solid-phase peptide synthesis and microwave-assisted solid-phase peptide synthesis.
The synthesis typically involves protecting groups that can be selectively removed during the process. For example, the C-terminal amino acid may be linked via a base-labile linker, allowing for subsequent cleavage and purification steps. High-performance liquid chromatography is often employed to purify the synthesized peptides, ensuring high purity levels necessary for biological assays.
Beta-Amyloid (23-42) consists of a sequence of amino acids that contribute to its aggregation properties. The molecular structure is characterized by a propensity to form beta-sheet structures, which are crucial for its aggregation into fibrils associated with Alzheimer's disease pathology.
The molecular formula for Beta-Amyloid (23-42) can be represented as C202H318N54O61S1, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its molecular weight is approximately 4320 Da.
Beta-Amyloid (23-42) undergoes several chemical reactions that are relevant to its aggregation behavior:
The aggregation process can be monitored over time using spectroscopic techniques, allowing researchers to quantify the rate and extent of fibril formation under different experimental conditions.
The mechanism by which Beta-Amyloid (23-42) contributes to neurodegeneration involves its aggregation into insoluble plaques that disrupt neuronal function and trigger inflammatory responses in the brain. These processes include:
Research indicates that N-terminal modifications or truncations can enhance the aggregation propensity of Beta-Amyloid peptides, influencing their neurotoxic effects .
Beta-Amyloid (23-42) is generally soluble in aqueous solutions but exhibits poor solubility at higher concentrations due to aggregation tendencies. Its physical state can vary based on environmental conditions such as temperature and ionic strength.
The peptide is sensitive to changes in pH and temperature, which can influence its conformation and propensity to aggregate. The incorporation of certain tags or modifications during synthesis can enhance its solubility and stability .
Beta-Amyloid (23-42) has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4